![molecular formula C31H48O4 B3338657 Methyl kulonate CAS No. 22611-37-6](/img/structure/B3338657.png)
Methyl kulonate
Overview
Description
Scientific Research Applications
Pharmacokinetics and Method Development
Methyl kulonate, a major bioactive constituent isolated from Meliae Cortex, has been the subject of various pharmacokinetic studies. Deng et al. (2012) developed and validated an LC-MS-MS method for determining this compound in rat plasma, enabling a deeper understanding of its pharmacokinetics. This method used a Capcell Pak C₁₈ column and a mixture of methanol, ammonium formate, and formic acid for plasma sample analysis, achieving a linear response over a wide concentration range. This study was significant for its contribution to the pharmacokinetic profiling of this compound, providing foundational data for further research in this area (Deng et al., 2012).
Chemical Constituents and Isolation
The chemical constituents of various natural sources have been studied, including the isolation of this compound. Huang Chen (2011) investigated the chemical constituents of Cortex Meliae, leading to the isolation and identification of this compound among other compounds. This research contributed to the understanding of the chemical diversity and potential bioactive components in Cortex Meliae, an important aspect for future drug discovery and development efforts (Chen, 2011).
Cytotoxicity Studies
This compound has also been explored in the context of its cytotoxic properties. Ntalli et al. (2010) conducted a study on the cytotoxic tirucallane triterpenoids from Melia azedarach fruits, which included this compound. The study assessed the cytotoxicity of these compounds toward the human lung adenocarcinoma epithelial cell line A549. While this study focused on a range of compounds, including this compound, it provided insights into the potential therapeutic applications of these natural products in cancer treatment (Ntalli et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl (2R)-2-[(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-19(2)10-9-11-20(27(34)35-8)26-23(32)18-31(7)22-12-13-24-28(3,4)25(33)15-16-29(24,5)21(22)14-17-30(26,31)6/h10,12,20-21,23-24,26,32H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,29-,30+,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOYHDGVJFCYJK-RLIKWOGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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